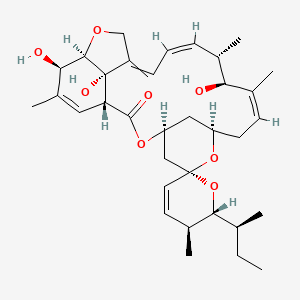

Spinosyn D aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Spinosyn D aglycone and its derivatives are synthesized through a series of complex biochemical and chemical reactions. The biosynthesis involves a truncated version of the spinosyn polyketide synthase, which includes a loading module and the first four extension modules fused to the erythromycin thioesterase domain. This biosynthetic pathway allows for the production of a novel pentaketide lactone product, revealing cryptic steps of spinosyn biosynthesis and indicating the potential for the biosynthetic engineering of spinosyn analogues (Martin et al., 2003).

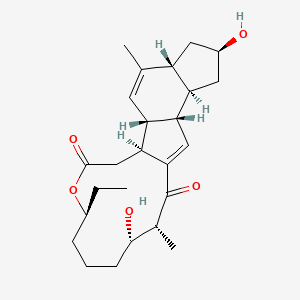

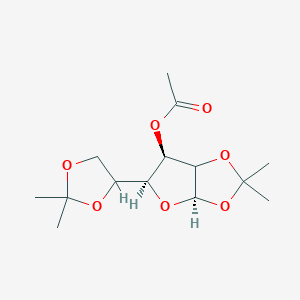

Molecular Structure Analysis

The spinosyn aglycone molecule features a perhydro-as-indacene core, presumably formed via a series of intramolecular cross-bridging reactions. This unusual structure suggests an intriguing biosynthetic pathway initiated by the oxidation of the mature polyketide precursor, potentially involving a Diels-Alder-type [4 + 2] cycloaddition reaction (Kim et al., 2007).

Chemical Reactions and Properties

The spinosyn aglycone undergoes various chemical reactions, including glycosylation and cross-bridging. Structural studies have shown the enzymatic addition of sugars to the aglycone, such as the 9-OH rhamnosylation catalyzed by SpnG, which is critical for the activity of the final compound. This process involves hydrophobic interactions and a potential catalytic base within a close proximity to the nucleophilic 9-OH group of the aglycone (Isiorho et al., 2012).

Physical Properties Analysis

The physical properties of this compound differ from those of its glycosylated counterparts due to the absence of sugar moieties. These differences can affect solubility, volatility, and stability, influencing how this compound interacts with the environment and target organisms. While specific studies on the physical properties of this compound are not detailed in the provided research, the structural differences imply distinct physical characteristics.

Chemical Properties Analysis

This compound's chemical properties, including reactivity and stability, are influenced by its unique molecular structure. The aglycone's perhydro-as-indacene core and lack of sugar moieties alter its interaction with biological targets and environmental factors. The enzymatic addition of sugars to the aglycone and its biosynthetic pathway contribute to its insecticidal properties, showcasing a complex interplay between structure and function (Kim et al., 2007; Isiorho et al., 2012).

Scientific Research Applications

Biological Activity Against Lepidopterous Pests : Spinosyns, including spinosyn D aglycone, are effective against lepidopterous pests like the tobacco budworm. Spinosyn A, a closely related compound, shows significant insecticidal activity, comparable to some synthetic agents like pyrethroids (Sparks et al., 1998).

Biosynthetic Pathway Insights : Studies on the biosynthesis of spinosyns in Saccharopolyspora spinosa have contributed to understanding the formation of the spinosyn aglycone, which involves complex intramolecular cross-bridging reactions. This knowledge is crucial for exploring the biosynthetic pathway of this compound (Kim et al., 2007).

Enzymatic Studies and Structural Insights : Research on SpnG, an enzyme involved in the rhamnosylation of spinosyns, has provided structural and functional insights. This understanding helps in comprehending the biosynthetic modifications of the spinosyn aglycone (Isiorho et al., 2012).

Conversion to Aglycones : The process of converting spinosyns A and D to their aglycones, including this compound, involves specific hydrolytic steps. Understanding these processes is vital for the manipulation and study of these compounds (Creemer et al., 1998).

Metabolic Engineering for Enhanced Production : Strategies to improve the production of spinosyns, including this compound, involve genetic and metabolic engineering of S. spinosa. This approach aims to optimize the biosynthetic pathway for increased yield (Xue et al., 2013).

Environmental Fate in Aquatic Systems : Studies on the environmental fate of spinosad, comprising spinosyns A and D, reveal its rapid degradation in aquatic systems exposed to sunlight. Understanding the environmental behavior of these compounds is crucial for assessing their ecological impact (Cleveland et al., 2002).

Application in Animal Health : Spinosyns have potential applications in controlling ectoparasites on livestock. Their unique mode of action and environmental safety profile make them suitable for use in animal health (Kirst et al., 2002).

Cloning and Analysis of Biosynthetic Gene Cluster : Cloning the spinosyn biosynthetic gene cluster in S. spinosa provides a foundation for manipulating spinosad yields and producing novel derivatives. This genetic understanding is essential for exploring this compound and related compounds (Waldron et al., 2001).

Mechanism of Action

Target of Action

Spinosyn D aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .

Mode of Action

This compound interacts with its targets through allosteric, agonistic binding at the nicotinic acetylcholine receptor . This interaction disrupts the normal functioning of these receptors, leading to neuronal hyperexcitation . It also has an antagonistic effect on the γ-aminobutyric acid receptor .

Biochemical Pathways

The biochemical pathway of this compound involves the polyketide pathway . The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine . The spinosyns are a unique family of fermentation-derived insecticides having potent activity .

Pharmacokinetics

It’s known that the spinosyns are produced by fermentation , suggesting that they might be metabolized and excreted by biological systems.

Result of Action

The result of this compound’s action is the paralysis and death of insects . It shows potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants .

Action Environment

The action of this compound can be influenced by environmental factors. It’s worth noting that the spinosyns generally show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals . Their lower environmental effect makes them useful agents for modern integrated pest management programs .

Future Directions

Recent advances in the genetics and biochemistry of spinosyns have led to the development of more potent spinosad analogs and enhancements in production yields . A second-generation spinosyn called spinetoram was launched, which is a semisynthesized spinosyn derivative produced through the modification of 3′- O -methyl group of rhamnose and the double bond between C5 and C6 of spinosyn J and L . This molecule was shown to have improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum .

properties

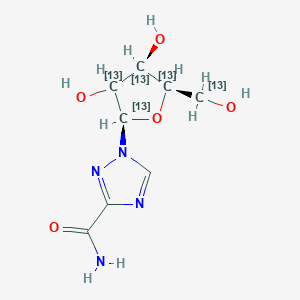

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXGESFEOGOUOJ-OSPFSVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)